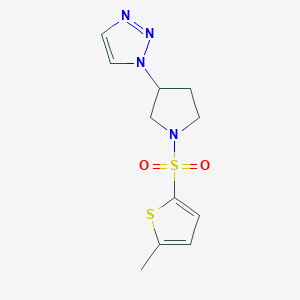
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide, also known as C21H25N3O, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been suggested that this compound may modulate the activity of certain neurotransmitters that are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to reduce the production of certain inflammatory cytokines that are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide is that it has shown promising results in preclinical studies for its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, and more research is needed to elucidate this.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and neurotransmitters that are modulated by this compound. Another direction is to conduct more preclinical studies to determine its efficacy and safety in vivo. Additionally, future research can focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has been achieved using various methods. One such method involves the reaction of cyclobutanone and ethyl cyanoacetate in the presence of sodium ethoxide to form 1-cyanocyclobutanecarboxylic acid ethyl ester. This ester is further reacted with 2,5-dimethyl-3-nitro-1H-indole in the presence of sodium hydride to form the desired compound.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and has shown promising results in preclinical studies.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethyl-1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-12-5-6-16-15(9-12)14(13(2)20-16)10-17(22)21(3)18(11-19)7-4-8-18/h5-6,9,20H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZOZIDSXSGTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)N(C)C3(CCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
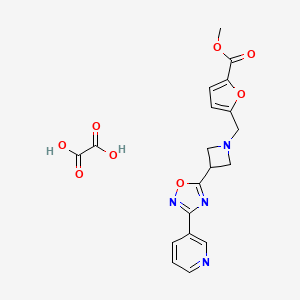
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
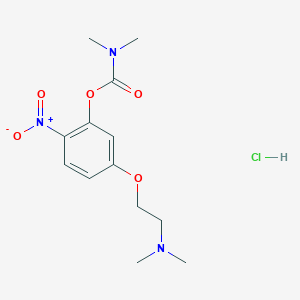

![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
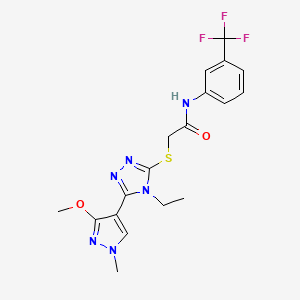
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

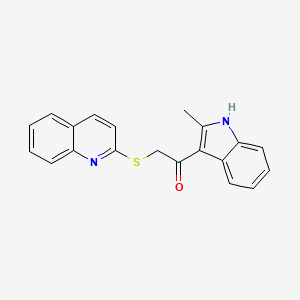
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
